N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide
説明
This compound features a piperazine core substituted with a 3-chlorophenyl group, a sulfonyl-linked ethyl chain, and a 4-fluorophenoxy acetamide moiety.
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O4S/c21-16-2-1-3-18(14-16)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-29-19-6-4-17(22)5-7-19/h1-7,14H,8-13,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZJUAPVAXADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are prevalent in the brain and play a significant role in the neural signaling pathways associated with reward, addiction, and movement.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
Upon binding to the D4 dopamine receptors, the compound influences several biochemical pathways. These pathways are primarily related to the dopaminergic signaling in the brain. The downstream effects of this modulation can impact various physiological processes, including mood regulation, reward response, and motor control.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to fully understand its pharmacokinetics.
類似化合物との比較
Structural Features and Modifications
The table below compares key structural elements and inferred pharmacological properties:
Key Observations
Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound and ’s analog may improve metabolic stability and receptor binding compared to sulfanyl-containing analogs (e.g., ) due to stronger electron-withdrawing effects .
Fluorophenoxy vs.
Piperazine Substitution : The 3-chlorophenyl group on piperazine (target compound) may confer selectivity for serotonin or dopamine receptors, similar to arylpiperazine pharmacophores in antipsychotics . In contrast, methyl-substituted piperazines (e.g., , Compound 12) show anticonvulsant activity but lack sulfonyl groups, which could limit bioavailability .
Anticonvulsant Activity
Compounds with simple piperazine-acetamide scaffolds (e.g., , Compounds 11–17) demonstrated anticonvulsant efficacy in animal models, but the absence of sulfonyl or fluorophenoxy groups suggests divergent mechanisms. The target compound’s sulfonyl-ethyl linker may enhance blood-brain barrier penetration compared to these analogs .
Pharmacokinetics
- The sulfonyl group in the target compound and ’s analog may reduce first-pass metabolism compared to sulfanyl or non-sulfonylated analogs .
- The 4-fluorophenoxy group could increase logP values, favoring CNS distribution over peripherally acting analogs (e.g., ’s non-fluorinated compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
